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Compound of Interest

Compound Name: 3-Butylthiolane

Cat. No.: B8702749 Get Quote

A detailed guide for researchers and developers on the sensory and chemical properties of

thiolanes, highlighting the current knowledge gap on 3-Butylthiolane and providing a

framework for future research.

Thiolanes, a class of saturated five-membered heterocyclic sulfur compounds, play a

significant, albeit often subtle, role in the flavor profiles of a diverse range of foods and

beverages. Their potent, low-threshold aromas contribute to the characteristic notes of roasted

coffee, savory meats, and certain fruits. This guide provides a comparative overview of 3-
Butylthiolane and other key thiolanes in flavor chemistry, presenting available quantitative

data, sensory profiles, and standardized experimental protocols for their analysis. While

comprehensive data exists for some thiolanes, it is crucial to note a significant information gap

regarding the specific sensory properties of 3-Butylthiolane, making it a prime candidate for

future flavor research.

Comparative Sensory & Physicochemical Data
To facilitate a clear comparison, the following table summarizes the available quantitative and

qualitative data for selected thiolanes. It is important to note the absence of specific sensory

data for 3-Butylthiolane in the current literature.
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Flavor/Odor
Profile

Odor
Threshold

CAS
Number

3-

Butylthiolane
C₈H₁₆S 144.28 Not available Not available Not available

Tetrahydrothi

ophene

(Thiolane)

C₄H₈S 88.17

Characteristic

, unpleasant,

sulfurous,

cabbage-

like[1][2]

~1 ppb in

water[3]
110-01-0

2-Methyl-1-

butanethiol
C₅H₁₂S 104.21

Sulfurous,

meaty,

bloody,

onion/garlic-

like[4]

Not available 1878-18-8

4-Methoxy-2-

methyl-2-

butanethiol

C₆H₁₄OS 134.24

"Catty", fruity,

blackcurrant[

5]

0.03-0.06 ppb

in oil[6]
94087-83-9

Detailed Sensory Profiles of Reference Thiolanes
While the specific flavor profile of 3-Butylthiolane remains uncharacterized, the sensory

properties of other thiolanes provide a valuable reference point for understanding the potential

contribution of alkyl-substituted thiolanes to food and beverage flavors.

Tetrahydrothiophene (Thiolane): This foundational thiolane possesses a potent and often

described as unpleasant sulfurous odor.[2] Its aroma is also characterized as cabbage-like.

[1] Due to its strong and distinctive smell, it is used as an odorant in natural gas to enable

leak detection.[2] In flavor applications, at very low concentrations, it can contribute to savory

and cooked vegetable notes.

2-Methyl-1-butanethiol: This thiol is strongly associated with savory and meaty aromas.[4] Its

flavor profile is often described as sulfurous and can have nuances reminiscent of cooked
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meat or even a slightly bloody character.[4] These attributes make it a significant contributor

to the overall flavor of cooked meats.

4-Methoxy-2-methyl-2-butanethiol: In contrast to the more savory-smelling thiolanes, this

compound is known for its distinct fruity and slightly "catty" aroma, which is a key

characteristic of blackcurrant.[5] Its extremely low odor threshold makes it a powerful

contributor to the flavor of fruits where it is present.[6]

Experimental Protocols for Thiolane Analysis
The analysis of volatile sulfur compounds like thiolanes requires specialized techniques due to

their low concentrations and potential for instability. Below are detailed methodologies for

sensory and instrumental analysis applicable to these compounds.

Sensory Evaluation Protocol
Objective: To determine the flavor profile and odor threshold of a target thiolane.

Methodology:

Panelist Selection and Training: A panel of 8-12 individuals should be selected based on

their sensory acuity and trained on the recognition of sulfurous and other relevant aroma

compounds.

Sample Preparation:

For odor threshold determination in water, a stock solution of the thiolane is prepared in a

suitable solvent (e.g., ethanol) and then serially diluted in deionized, odor-free water.

For flavor profiling in a food matrix, the thiolane is added at various concentrations to a

bland base (e.g., water, oil, or a simple food model system).

Testing Procedure:

Odor Threshold: The three-alternative forced-choice (3-AFC) method is commonly used.

Panelists are presented with three samples, one of which contains the diluted thiolane,

and asked to identify the odorous sample. The threshold is determined as the
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concentration at which the compound is correctly identified by 50% of the panel above

chance.

Flavor Profiling: Descriptive analysis is employed. Panelists evaluate the aroma and taste

of the samples and generate descriptive terms. The intensity of each attribute is then rated

on a structured scale (e.g., a 15-point scale).

Data Analysis: Statistical analysis (e.g., ANOVA) is used to determine significant differences

in sensory attributes and to calculate the odor threshold.

Instrumental Analysis Protocol: Gas Chromatography-
Olfactometry (GC-O)
Objective: To identify and characterize the odor-active compounds, including thiolanes, in a

sample.

Methodology:

Sample Preparation:

Solvent Extraction: For liquid samples, liquid-liquid extraction with a suitable solvent (e.g.,

dichloromethane) can be used.

Headspace Analysis: For solid or liquid samples, headspace techniques like Solid Phase

Microextraction (SPME) or Static Headspace are employed to capture volatile compounds.

GC-O System: A gas chromatograph is coupled with a sniffing port, allowing a trained

sensory panelist to smell the effluent from the GC column. The outlet is typically split

between the sniffing port and a chemical detector (e.g., a mass spectrometer).

Chromatographic Conditions:

Column: A non-polar or semi-polar capillary column is typically used for the separation of

volatile compounds.

Temperature Program: A programmed temperature gradient is used to elute compounds

based on their boiling points.
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Carrier Gas: Helium is commonly used as the carrier gas.

Olfactometry: As compounds elute from the column, the panelist records the time, duration,

and a descriptor for each detected odor. The intensity of the odor can also be rated.

Data Analysis: The olfactometry data is correlated with the chromatographic data from the

chemical detector to identify the compounds responsible for specific odors.

Visualizing Experimental Workflows
To provide a clearer understanding of the analytical processes, the following diagrams illustrate

the workflows for sensory evaluation and instrumental analysis.

Caption: Workflow for Sensory Evaluation of Thiolanes.

Caption: Workflow for GC-Olfactometry Analysis of Thiolanes.

Conclusion and Future Directions
The analysis of thiolanes in flavor chemistry reveals a class of potent, character-defining

compounds with diverse sensory profiles, from the savory notes of 2-methyl-1-butanethiol to

the fruity aroma of 4-methoxy-2-methyl-2-butanethiol. While established analytical protocols

exist for their evaluation, a striking gap in the scientific literature is the lack of sensory and

quantitative data for 3-Butylthiolane. This absence of information prevents a direct

comparison and underscores the need for further research.

Future studies should focus on the synthesis and purification of 3-Butylthiolane to enable

comprehensive sensory and instrumental analysis. Determining its flavor profile, odor

threshold, and occurrence in food systems will provide valuable insights for flavor chemists and

product developers. Understanding the structure-activity relationships within the alkyl-

substituted thiolane family will ultimately allow for a more predictive approach to flavor creation

and a deeper understanding of the complex chemistry that governs our perception of taste and

smell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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